molecular formula C20H18FN B13094527 1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1h-indole CAS No. 96756-93-3

1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1h-indole

Cat. No.: B13094527
CAS No.: 96756-93-3
M. Wt: 291.4 g/mol
InChI Key: DBHRGANISADCCD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with 2-phenylacetaldehyde in the presence of a catalyst can lead to the formation of the desired indole derivative. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the 4-fluorophenyl group but has a different core structure.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with a different heterocyclic core.

Uniqueness

1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole is unique due to its specific indole core structure, which imparts distinct chemical and biological properties. Its combination of the 4-fluorophenyl and phenyl groups enhances its potential for diverse applications in research and industry.

Biological Activity

1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole (CAS No. 96757-16-3) is a compound of significant interest due to its potential biological activities. This indole derivative has been studied for various pharmacological effects, including its roles in anticancer and neuroprotective activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C20H16FNO
  • Molecular Weight : 305.35 g/mol
  • Purity : >90% .

Anticancer Activity

Research has indicated that indole derivatives exhibit promising anticancer properties. A study highlighted the synthesis of various indole-based compounds and their evaluation against different cancer cell lines. For instance, derivatives similar to this compound demonstrated significant inhibition of tumor cell proliferation in vitro.

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Indole AA5490.0517
Indole BHeLa0.0450
Indole CHepG20.0600

Neuroprotective Effects

The neuroprotective properties of indoles have been a focus of recent studies. Specifically, compounds with similar structures to this compound have been shown to modulate neuropeptide Y receptors, which are implicated in neuroprotection and neurogenesis.

Case Study: Neuropeptide Y Receptor Modulation

A study investigated how derivatives of tetrahydroindoles affect neuropeptide Y (NPY) receptors. The results indicated that certain modifications to the indole structure enhance selectivity towards specific NPY receptor subtypes, potentially leading to better therapeutic outcomes in neurodegenerative conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Neurotransmitter Modulation : By interacting with NPY receptors, it may influence neurotransmitter release and neuronal survival.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological profiles. Recent advancements in synthetic methodologies have improved yield and purity.

Table 2: Synthesis Overview

StepReagents UsedYield (%)
1Indole + Fluorobenzene70
2Phenylacetaldehyde80
3Cyclization75

Properties

CAS No.

96756-93-3

Molecular Formula

C20H18FN

Molecular Weight

291.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C20H18FN/c21-17-10-12-18(13-11-17)22-19-9-5-4-8-16(19)14-20(22)15-6-2-1-3-7-15/h1-3,6-7,10-14H,4-5,8-9H2

InChI Key

DBHRGANISADCCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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